N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
N-[(1-Methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two distinct substituents:
- A propan-2-yl (isopropyl) group at position 1 of the primary pyrazole ring.
- An N-[(1-methyl-1H-pyrazol-5-yl)methyl] group attached to the amine at position 4 of the same ring.
This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry due to their structural versatility and bioactivity. Pyrazole derivatives are frequently employed as kinase inhibitors, receptor modulators, or intermediates in pharmaceutical synthesis .
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-9(2)16-8-10(6-14-16)12-7-11-4-5-13-15(11)3/h4-6,8-9,12H,7H2,1-3H3 |
InChI Key |
YIYAPSLNWLVAKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multi-step reactions. One common method includes the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with isopropylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Recent studies have explored the anticancer properties of pyrazole derivatives, including N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine. Research indicates that such compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth .
Antimicrobial Properties:
This compound has shown promising results in antimicrobial assays against various pathogens. In vitro studies demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . These findings suggest its potential use in developing new antimicrobial agents.
Neuroprotective Effects:
There is emerging evidence that pyrazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's. Research has indicated that these compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
Agrochemical Applications
Herbicide Development:
The unique structure of this compound allows for potential applications in agrochemicals, particularly as herbicides. The compound's ability to inhibit specific enzymes involved in plant growth could lead to the development of effective herbicides that target unwanted vegetation while minimizing damage to crops .
Material Science Applications
Polymer Synthesis:
Pyrazole derivatives are increasingly being explored for their utility in polymer science. The incorporation of this compound into polymer matrices could enhance properties such as thermal stability and mechanical strength, making it suitable for advanced material applications .
Case Studies
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with structurally related pyrazole derivatives:
Key Observations:
Substituent Complexity: The target compound’s bis-pyrazole architecture distinguishes it from simpler analogs.
Molecular Weight : The target compound’s higher molecular weight (244.3 g/mol) vs. simpler derivatives (e.g., 138.2 g/mol in ) suggests increased lipophilicity, which could impact solubility and bioavailability.
Biological Activity
N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₈H₁₅N₃
- Molecular Weight : 155.23 g/mol
- CAS Number : 28065244
Structural Features
The compound features two pyrazole rings, which are known for their biological significance. The presence of a methyl group at the 1-position of one pyrazole ring and a propan-2-yl group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth. The structure activity relationship suggests that modifications at the pyrazole ring can enhance cytotoxicity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-(1-Methyl-1H-pyrazol-5-yl)methyl]propan-2-amine | 10.5 | A549 (Lung Cancer) |
| Another Pyrazole Derivative | 5.0 | HeLa (Cervical Cancer) |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain kinases involved in cancer progression. The inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Selective Androgen Receptor Modulation
Research has highlighted the utility of similar compounds as selective androgen receptor modulators (SARMs). These compounds can selectively activate androgen receptors in muscle and bone while minimizing effects on prostate tissue, making them candidates for treating conditions like muscle wasting and osteoporosis.
Study 1: Antitumor Efficacy
In a study published in Drug Target Insights, researchers synthesized various pyrazole derivatives, including this compound. The compound demonstrated significant cytotoxic effects on cancer cell lines with an IC50 value comparable to established chemotherapeutics .
Study 2: SAR Analysis
A comprehensive SAR analysis revealed that modifications to the pyrazole rings significantly affect biological activity. For instance, substituting different groups at specific positions on the pyrazole rings was found to enhance enzyme inhibition and anticancer efficacy .
Study 3: Clinical Trials
Ongoing clinical trials are assessing the safety and efficacy of pyrazole derivatives in treating various cancers. Preliminary results indicate that these compounds could serve as effective alternatives or adjuncts to traditional chemotherapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, pyrazole precursors (e.g., 1-methylpyrazole derivatives) react with isopropylhydrazine in the presence of carbonyl compounds under acidic conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalyst (e.g., HCl or p-toluenesulfonic acid). Optimization involves adjusting stoichiometry and reaction time to minimize byproducts .
- Data Considerations : Monitor reaction progress via TLC or HPLC. Yields >80% are achievable with careful control of water content and inert atmospheres.
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., methyl and propan-2-yl groups). Coupling constants resolve pyrazole ring proton splitting .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z).
- X-ray Crystallography : Single-crystal studies (e.g., SHELXL refinement) resolve bond angles and torsional strain .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodology :
- Enzyme Assays : Test inhibition of kinases or cytochrome P450 isoforms using fluorogenic substrates.
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify IC50 values.
- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to controls .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Methodology :
- Dose-Response Analysis : Replicate assays with varying concentrations (nM–μM range) to identify biphasic effects.
- Metabolic Stability : Assess liver microsomal degradation to rule out false positives from metabolite interference.
- Structural Analog Comparison : Test derivatives (e.g., ethyl vs. methyl substitutions) to isolate functional groups driving activity .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (PDB IDs: e.g., 3ERT for kinases).
- MD Simulations : GROMACS or AMBER simulate ligand-protein dynamics (10–100 ns) to assess stability of binding poses.
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine or methoxy groups) with activity data from analogs .
Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?
- Methodology :
- Crystal Growth : Use vapor diffusion (e.g., methanol/water mixtures) to obtain diffraction-quality crystals.
- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for small molecules.
- Refinement : SHELXL (v.2018) refines anisotropic displacement parameters and validates hydrogen bonding networks .
Key Considerations
- Synthetic Reproducibility : Batch-to-batch variability in alkylation steps necessitates strict control of reaction pH and temperature .
- Biological Specificity : Off-target effects (e.g., hERG inhibition) must be ruled out via patch-clamp assays before preclinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
